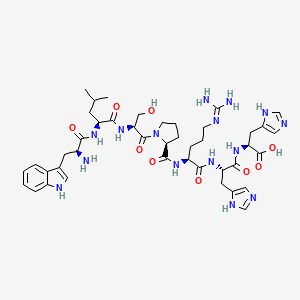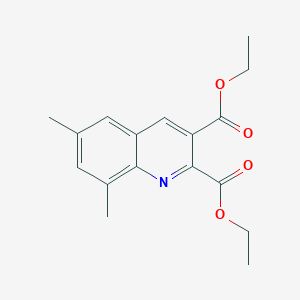
1-Isocyanato-4-(2-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyanato-4-(2-phenylethyl)benzene is an organic compound with the molecular formula C15H13NO. It features an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a 2-phenylethyl group.
準備方法
The synthesis of 1-Isocyanato-4-(2-phenylethyl)benzene typically involves the reaction of an amine precursor with phosgene. The general reaction can be represented as follows:
RNH2+COCl2→RNCO+2HCl
In this reaction, the amine (RNH2) reacts with phosgene (COCl2) to form the isocyanate (RNCO) and hydrochloric acid (HCl) . Industrial production methods often involve the use of safer phosgene derivatives, such as oxalyl chloride, to minimize the hazards associated with phosgene .
化学反応の分析
1-Isocyanato-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
- Reacts with alcohols to form urethanes.
Nucleophilic Addition: ROH+R’NCO→ROC(O)N(H)R’
Reacts with water to form amines and carbon dioxide.Hydrolysis: RNCO+H2O→RNH2+CO2
Polymerization: Reacts with diols to form polyurethanes, which are widely used in foams and coatings.
科学的研究の応用
1-Isocyanato-4-(2-phenylethyl)benzene is utilized in various scientific research applications:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are essential in the production of foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
作用機序
The mechanism of action of 1-Isocyanato-4-(2-phenylethyl)benzene involves its reactivity as an electrophile. The isocyanate group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in the formation of polyurethanes and other polymeric materials .
類似化合物との比較
1-Isocyanato-4-(2-phenylethyl)benzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Lacks the 2-phenylethyl substitution, making it less sterically hindered.
Methyl Isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene Diisocyanate: Contains two isocyanate groups, making it more reactive and suitable for producing rigid foams.
特性
CAS番号 |
918435-06-0 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC名 |
1-isocyanato-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H13NO/c17-12-16-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
InChIキー |
PHMBEDBRFGWJHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


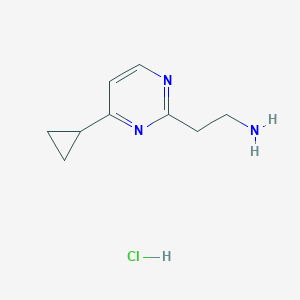
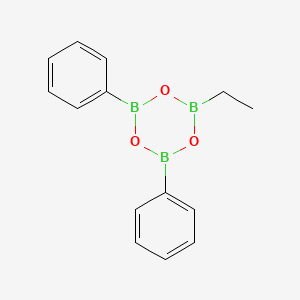
![4-(2,4-difluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12631252.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
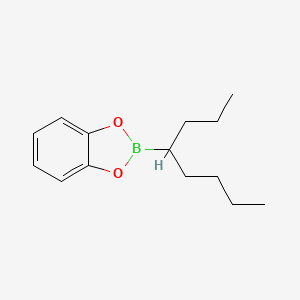

![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
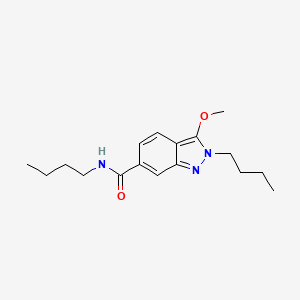
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)
